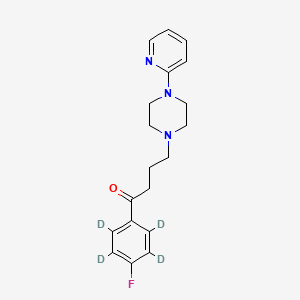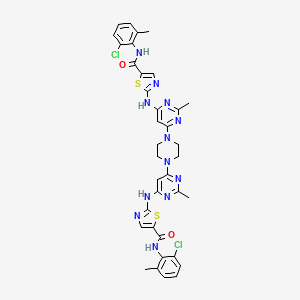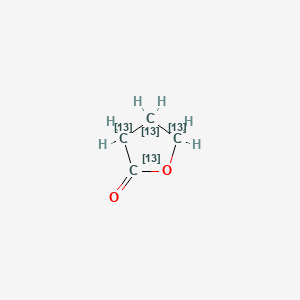
アザペロン-d4
説明
Azaperone-d4 is a deuterium-labeled version of Azaperone . It is a pyridinylpiperazine and butyrophenone neuroleptic agent with antiemetic effects . It is predominantly used as a tranquilizer in veterinary medicine . It acts as a dopamine antagonist and also has some antihistaminic and anticholinergic properties .
Synthesis Analysis
While specific synthesis methods for Azaperone-d4 were not found in the search results, a related study on Azaperone and Azaperol mentioned a CO2 effervescence–assisted emulsification microextraction method . The substances were extracted from swine adipose samples using 1% (v/v) ammoniated acetonitrile at 55 °C .Molecular Structure Analysis
Azaperone-d4 has a molecular formula of C19H18D4FN3O . Its average mass is 331.421 Da and its monoisotopic mass is 331.199799 Da .Physical and Chemical Properties Analysis
Azaperone-d4 has a molecular weight of 331.42 . Its molecular formula is C19H18D4FN3O .科学的研究の応用
獣医学
アザペロンは、鎮静作用と制吐作用を持つブチロフェノン系神経遮断薬であり、主に豚の麻酔や養豚場の豚の攻撃性を抑制するために使用されます . アザペロンは急速に吸収され、組織に分布し、主にアザペロールに代謝されます .
動物由来食品中の残留分析
アザペロンとその代謝物であるアザペロールは、動物由来食品におけるアザペロンの使用を管理するために、しばしばマーカー残留物として使用されます . 中国では、農業省は動物由来食品における獣薬の最大残留限度に関する法律を制定しました .
合成研究
アザペロンは、4段階でドーパミンアンタゴニストとして合成することができます . 相間移動触媒を用いたアザペロンの改良された合成経路が示されています .
マイクロ抽出法
豚の脂肪組織試料中のアザペロンとアザペロールの濃縮のために、効率的なスイッチ可能な溶媒を用いたCO2発泡支援乳化マイクロ抽出法が提案されました .
薬理学的研究
アザペロンの主要な代謝物であるアザペロールは、アザペロンと類似した弱い薬理作用を示します . これは、さらなる薬理学的研究の興味深い対象となります。
食品安全規制
アザペロンの暫定的な最大残留限度(MRL)は、中国では豚の筋肉と脂肪組織で60μg kg−1、豚の肝臓と腎臓で100μg kg−1に設定されました
作用機序
Target of Action
Azaperone-d4, a deuterium-labeled analog of Azaperone , primarily targets dopamine receptors . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor control, cognition, and reward .
Mode of Action
Azaperone-d4 acts as a dopamine antagonist . By binding to dopamine receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning . Azaperone-d4 also has some antihistaminic and anticholinergic properties .
Biochemical Pathways
The primary biochemical pathway affected by Azaperone-d4 is the dopaminergic pathway . By antagonizing dopamine receptors, Azaperone-d4 can alter the signaling in this pathway, leading to changes in various physiological functions controlled by dopamine .
Pharmacokinetics
It’s known that deuterium substitution in drug molecules can potentially affect their pharmacokinetic and metabolic profiles . More research is needed to fully understand the pharmacokinetics of Azaperone-d4.
Result of Action
Azaperone-d4, like Azaperone, has neuroleptic, sedative, and antiemetic effects . It is predominantly used as a tranquilizer in veterinary medicine, mainly for pigs and elephants . It has also been shown to have anti-tumor properties and can inhibit the growth of cancer cells by inducing apoptosis .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Azaperone-d4, like its parent compound Azaperone, acts as a dopamine antagonist but also has some antihistaminic and anticholinergic properties . It interacts with enzymes, proteins, and other biomolecules in the body, particularly those involved in the dopamine signaling pathway .
Cellular Effects
Azaperone-d4 influences cell function by modulating the activity of dopamine receptors, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By acting as a dopamine antagonist, Azaperone-d4 can alter the normal functioning of these pathways and processes .
Molecular Mechanism
At the molecular level, Azaperone-d4 exerts its effects by binding to dopamine receptors, thereby inhibiting the action of dopamine . This binding interaction can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of Azaperone-d4 can change over time in laboratory settings. For instance, a study found that Azaperone and its metabolite azaperol were extracted from swine adipose samples using a CO2 effervescence–assisted emulsification microextraction method . The study showed good linearity within the studied range, and the limits of detection for the method ranged from 5 to 10.0 ng kg−1 .
Metabolic Pathways
Azaperone-d4 is involved in the dopamine metabolic pathway, where it interacts with dopamine receptors
Transport and Distribution
Azaperone-d4, like Azaperone, is rapidly absorbed and distributed to tissues
特性
IUPAC Name |
4-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2/i6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDAFGWCDAMPY-YKVCKAMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCN(CC2)C3=CC=CC=N3)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746819 | |
| Record name | 1-[4-Fluoro(~2~H_4_)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-72-1 | |
| Record name | 1-[4-Fluoro(~2~H_4_)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173021-72-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)
